molecular formula C9H13ClN4O B14779571 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

Cat. No.: B14779571
M. Wt: 228.68 g/mol
InChI Key: DBWMKBIZRMFPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide is a useful research compound. Its molecular formula is C9H13ClN4O and its molecular weight is 228.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide, also known by its CAS number 1354015-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₉H₁₃ClN₄O
  • Molecular Weight : 228.68 g/mol
  • IUPAC Name : (S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

The presence of a chlorinated pyridazine moiety combined with an amino-propanamide structure contributes to its unique biological profile.

Research indicates that this compound functions primarily as an enzyme inhibitor . Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. This modulation can lead to various therapeutic effects depending on the biological context.

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes involved in various metabolic pathways. For instance, studies demonstrate its efficacy in inhibiting the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for their virulence. Inhibition of T3SS can reduce the pathogenicity of bacteria such as Escherichia coli and Salmonella species.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial secretion systems positions it as a potential candidate for developing new antibiotics, particularly against resistant strains.

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, we compare it with structurally related compounds:

Compound NameStructureKey Features
N-MethylpropanamideN-MethylpropanamideSimpler structure, lacks heterocyclic ring
6-Chloro-3-pyridazinecarboxylic acid6-Chloro-3-pyridazinecarboxylic acidContains chloropyridazine but different functional groups
2-Amino-N-(pyridin-3-yl)propanamide2-Amino-N-(pyridin-3-yl)propanamideSimilar amide structure but with a different heterocyclic component

The unique combination of the chlorinated pyridazine ring with an amino group allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications that are not achievable by simpler or structurally different compounds.

Case Studies and Research Findings

  • Inhibition of T3SS : A study demonstrated that this compound significantly inhibited the secretion of virulence factors in C. rodentium, suggesting its potential use in treating infections caused by enteric pathogens .
  • Antimicrobial Screening : In vitro assays have shown that this compound can inhibit the growth of certain bacterial strains at concentrations lower than those required for traditional antibiotics, indicating its potential as a new antimicrobial agent .

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C9H13ClN4O/c1-6(11)9(15)14(2)5-7-3-4-8(10)13-12-7/h3-4,6H,5,11H2,1-2H3

InChI Key

DBWMKBIZRMFPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1=NN=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.